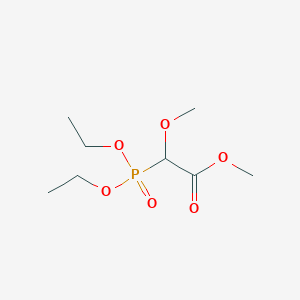
4-(Trifluoromethylthio)benzoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives, involves the reaction of 1,3-dimethyl barbituric acid with 3,4,5-tris(alkoxy)benzoyl chloride at room temperature, indicating a methodology that could potentially be applied to 4-(Trifluoromethylthio)benzoyl chloride (Giziroğlu, Nesrullajev, & Orhan, 2014). Another relevant synthesis approach is demonstrated in the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, which undergoes bromination, carboxylation, and chlorination, suggesting a pathway that might be adaptable for synthesizing 4-(Trifluoromethylthio)benzoyl chloride with modifications tailored to introduce the trifluoromethylthio group (Zhou, 2006).
Molecular Structure Analysis
Structural characterization techniques, such as MS, FT-IR, and multinuclear NMR spectroscopy, are crucial for confirming the molecular structure of compounds like 4-(Trifluoromethylthio)benzoyl chloride. These methods have been effectively employed to characterize derivatives and complexes for their liquid crystal properties, indicating a route for detailed molecular structure analysis (Giziroğlu, Nesrullajev, & Orhan, 2014).
Chemical Reactions and Properties
The reactivity of benzoyl chloride derivatives with various reagents suggests a broad spectrum of chemical reactions. For example, the reaction of benzoyl chloride with sodium silanethiolates to produce silyl derivatives of thionobenzoic acid showcases the versatile reactivity that could be explored with 4-(Trifluoromethylthio)benzoyl chloride for synthesizing novel compounds (Wojnowski et al., 2008).
Physical Properties Analysis
The physical properties, such as mesomorphic, thermotropic, and thermo-morphologic properties, are significant for understanding the behavior of 4-(Trifluoromethylthio)benzoyl chloride under different conditions. Studies on similar compounds have shown that longer alkyl chains influence the liquid crystalline phases, which might suggest similar considerations for the physical properties analysis of 4-(Trifluoromethylthio)benzoyl chloride (Giziroğlu, Nesrullajev, & Orhan, 2014).
Chemical Properties Analysis
Exploring the chemical properties of 4-(Trifluoromethylthio)benzoyl chloride involves understanding its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives. The synthesis and reactivity studies of related compounds provide insight into the chemical behavior and properties that can be anticipated for 4-(Trifluoromethylthio)benzoyl chloride, highlighting the compound's potential for further research and application in various fields (Zhou, 2006).
Applications De Recherche Scientifique
Optical Switching Materials :
- 4-(4′-Alkyloxyphenylazo)benzoyl chlorides, related to 4-(Trifluoromethylthio)benzoyl chloride, have demonstrated liquid-crystalline properties and fast switching times for cis-trans isomerization, making them promising materials for optical switching applications (Jaworska et al., 2017).
Catalysis in Friedel–Crafts Acylation Reactions :
- Benzoyl chlorides are used in aromatic electrophilic substitution reactions like benzoylation and acetylation catalyzed by metal triflates in ionic liquids, showcasing efficiency in organic synthesis (Ross & Xiao, 2002).
Polymer Chemistry :
- In the field of polymer chemistry, benzoyl chlorides have been used for the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid, offering a method for the modification of cellulose (Zhang et al., 2009).
Organic Synthesis :
- Benzoyl chlorides, including 4-(Trifluoromethylthio)benzoyl chloride, have been employed in the synthesis of various organic compounds like naphthalenes and anthracenes through iridium-catalyzed reactions (Yasukawa et al., 2002).
Antimicrobial Applications :
- Benzoyl chloride has been incorporated into ethylene acrylic acid polymer matrices for antimicrobial activity, demonstrating effectiveness against microbial growth (Matche et al., 2006).
Pharmaceutical Synthesis :
- In pharmaceutical chemistry, benzoyl chlorides are used in the synthesis of various heterocyclic compounds with potential therapeutic applications (Deetz et al., 2001).
Fluorine Chemistry :
- A general method for the synthesis of Se-trifluoromethyl esters through iron-catalyzed trifluoromethylselenolation of acid chlorides highlights the role of benzoyl chlorides in fluorine chemistry (Wang et al., 2017).
Nanotechnology Applications :
- 4-(Trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles have been developed for the extraction and analysis of perfluorinated compounds in traditional Chinese medicine samples, illustrating an intersection of nanotechnology and analytical chemistry (Yan et al., 2015).
Safety And Hazards
4-(Trifluoromethylthio)benzoyl chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Propriétés
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFTOCCLOAGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380688 | |
| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)benzoyl chloride | |
CAS RN |
330-14-3 | |
| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)


![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)





![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)